molecular formula C7H12N2OS B13078695 1-Thia-4,8-diazaspiro[4.5]decan-3-one

1-Thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B13078695
M. Wt: 172.25 g/mol
InChI Key: ZRYXFTYZSNHVDQ-UHFFFAOYSA-N
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Description

1-Thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a one-pot three-component condensation reaction. This process includes the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions. A Dean-Stark trap is used to remove water, facilitating the formation of the spirocyclic structure . The reaction mixture is then subjected to column chromatography to isolate the desired product in yields ranging from 27% to 60% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. The use of commercially available starting materials and straightforward reaction conditions makes this synthesis amenable to large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The sulfur atom in the thiazolidine ring can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

    Condensation Reactions: The spirocyclic structure allows for condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and amines, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as sulfoxides, sulfones, and N-alkylated derivatives .

Scientific Research Applications

1-Thia-4,8-diazaspiro[4

Mechanism of Action

The mechanism of action of 1-thia-4,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets in the body. For instance, its anti-ulcer activity is believed to be mediated through the inhibition of gastric acid secretion and the protection of the gastric mucosa . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Properties

IUPAC Name

1-thia-4,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYXFTYZSNHVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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